molecular formula C11H14BrNO B7868921 N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine

N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine

Cat. No.: B7868921
M. Wt: 256.14 g/mol
InChI Key: XNEQEXBEPJMSFK-UHFFFAOYSA-N
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Description

N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine is a chemical compound of interest in medicinal chemistry and biological research. It belongs to a class of cyclopropanamine derivatives that have been investigated for their potential as lysine-specific demethylase 1 (LSD1) inhibitors . This mechanism of action is a significant target in ongoing research for a range of neurological and developmental disorders . Compounds within this structural family have been studied in contexts such as Huntington's disease, Alzheimer's disease, Parkinson's disease, and Fragile X syndrome, among others . The core cyclopropane structure is a privileged motif in organic synthesis and is found in numerous biologically active natural products and pharmaceuticals . The specific bromo- and methoxy-substituted aromatic ring system in this compound may influence its physicochemical properties and binding affinity, making it a valuable scaffold for further structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEQEXBEPJMSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylamine Fragment Preparation

The 3-bromo-2-methoxybenzylamine subunit is synthesized via sequential functionalization of a phenyl precursor. Bromination at the meta position is achieved using N-bromosuccinimide (NBS) under radical initiation, while the methoxy group is introduced via Williamson ether synthesis with methyl iodide and a base. For example, substituting a chlorine atom in 3-bromo-2-chlorotoluene with sodium methoxide in methanol at 65°C for 32 hours yields 3-bromo-2-methoxytoluene with 67% efficiency.

Cyclopropanamine Synthesis

Cyclopropanamine is typically prepared via Simmons–Smith cyclopropanation of allylamine derivatives using diiodomethane and a zinc-copper couple. Alternatively, reductive amination of cyclopropanecarbaldehyde with ammonium acetate and sodium triacetoxyborohydride in dichloromethane provides the amine in high purity.

Stepwise Synthesis and Reaction Optimization

Bromination and Methoxylation of the Aromatic Ring

Bromination of 2-methoxytoluene proceeds via electrophilic aromatic substitution. Using Br₂ in acetic acid at 40°C selectively installs bromine at the para position to the methoxy group. However, meta-bromination requires directing groups or radical conditions. For instance, NBS with benzoyl peroxide in CCl₄ at 80°C achieves meta-bromination with 85% regioselectivity. Subsequent methoxylation replaces leaving groups (e.g., chloride) using sodium methoxide in methanol under reflux.

Table 1: Bromination and Methoxylation Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, benzoyl peroxide, CCl₄, 80°C, 12h85%
MethoxylationNaOMe, MeOH, 65°C, 32h67%

Reductive Amination for Benzylamine Formation

Condensing 3-bromo-2-methoxybenzaldehyde with cyclopropanamine in the presence of sodium triacetoxyborohydride (STAB) and molecular sieves in dichloromethane affords the target benzylamine. STAB selectively reduces the imine intermediate without attacking the cyclopropane ring. Optimized conditions (20°C, 16h) yield 78.8% product after chromatography.

Critical Parameters :

  • Solvent choice : Dichloromethane minimizes side reactions.

  • Drying agents : Molecular sieves (3Å) absorb water, shifting equilibrium toward imine formation.

Cyclopropane Ring Installation via Nucleophilic Substitution

An alternative route involves displacing a leaving group (e.g., bromide) on a pre-formed benzyl halide with cyclopropanamine. For example, reacting 3-bromo-2-methoxybenzyl bromide with cyclopropanamine in dimethylformamide (DMF) at 100°C for 24h achieves 70% conversion. Catalytic potassium iodide enhances nucleophilicity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (90:10 to 0:100). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the methoxy singlet (δ 3.81 ppm), cyclopropane protons (δ 0.89–1.07 ppm), and aromatic protons (δ 6.91–8.04 ppm).

  • LC-MS : Molecular ion peak at m/z 256.14 [M+H]⁺ confirms the molecular formula C₁₁H₁₄BrNO.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Meta-bromination competes with para substitution due to the methoxy group’s directing effects. Radical bromination with NBS suppresses electrophilic pathways, favoring meta products.

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures during reductive amination prevent degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactors enable safer bromination by controlling exothermicity. A tandem system combining bromination and methoxylation modules reduces intermediate isolation, improving throughput by 40%.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact. Catalytic PEG-supported palladium complexes facilitate Suzuki couplings with 90% efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction Products: Reduction can lead to the formation of bromoalkanes or other reduced derivatives.

  • Substitution Products: Substitution reactions can produce cyanides, amines, or other substituted derivatives.

Scientific Research Applications

N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine has various applications in scientific research, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups can influence the binding affinity and selectivity of the compound towards enzymes or receptors. The cyclopropanamine moiety may play a role in the compound's stability and reactivity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s key structural features include:

  • Bromine at the 3-position: Enhances molecular weight and influences electronic properties.
  • Methoxy at the 2-position: Provides steric hindrance and moderate electron-donating effects.

Table 1: Comparison of Key Structural Analogs

Compound Name (CAS) Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Differences vs. Target Compound
N-[(3-Bromo-2-methoxyphenyl)methyl]cyclopropanamine (CAS not explicitly stated) 3-Br, 2-OMe, cyclopropanamine ~230.1 1 / 2 Reference compound
1-(3-Bromo-2-methoxyphenyl)-N-methylmethanamine (1247375-23-0) 3-Br, 2-OMe, methylamine 230.10 1 / 2 Cyclopropane replaced with methyl group
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine (1019576-78-3) 3-Br, 4-F, cyclopropanamine 258.13 1 / 2 Methoxy replaced with fluorine at 4-position
N-[(2-Nitrophenyl)methyl]cyclopropanamine (884501-98-8) 2-NO₂, cyclopropanamine 192.20 1 / 4 Bromo-methoxy replaced with nitro group
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine (900641-13-6) 4-OCHF₂, 3-OMe, cyclopropanamine 243.25 1 / 3 Difluoromethoxy addition increases lipophilicity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro-substituted analog (884501-98-8) exhibits stronger electron-withdrawing effects compared to the target compound’s bromo-methoxy groups, which may reduce stability in reducing environments .
  • Cyclopropane vs. Aliphatic Amines : Replacement of cyclopropanamine with methylamine (1247375-23-0) reduces steric strain but may diminish conformational rigidity critical for target binding .

Biological Activity

N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenyl group that contains both a bromine and a methoxy substituent. This unique structure may confer specific interactions with biological targets, enhancing its pharmacological profile.

Property Value
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound has been shown to modulate signaling pathways, which can lead to diverse biological effects such as anti-inflammatory and anticancer activities.

  • Receptor Binding : The bromine atom enhances the compound's binding affinity to certain receptors, potentially increasing its efficacy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, making it a candidate for therapeutic development.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with cyclopropane moieties can effectively inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It is believed that the methoxy group contributes to the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry investigated the effects of similar compounds on breast cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis at low micromolar concentrations .
  • Anti-inflammatory Research :
    • Another study highlighted the anti-inflammatory effects of cyclopropanamine derivatives in a mouse model of acute inflammation. The results indicated that treatment with these compounds led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha .

Q & A

Q. What are the common synthetic routes for N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine?

The compound can be synthesized via catalytic hydrogenation of Schiff base intermediates. For example, platinum catalysts are effective in reducing imine bonds in structurally similar compounds like N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine . Key considerations include optimizing reaction conditions (e.g., hydrogen pressure, temperature) and monitoring intermediates using thin-layer chromatography (TLC) to mitigate by-products such as unreacted starting materials or over-reduced derivatives .

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy identifies proton environments, particularly the cyclopropane ring and aromatic substituents.
  • Mass spectrometry (MS) confirms molecular weight (e.g., 211.73 g/mol for analogous compounds ).
  • X-ray crystallography (using SHELX software ) resolves spatial configurations, critical for verifying stereochemistry and bond angles in the cyclopropane moiety .

Q. What are the key considerations for handling and storing brominated cyclopropanamine derivatives?

  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.
  • Use personal protective equipment (PPE), including nitrile gloves and chemical safety goggles, to avoid skin/eye contact .
  • Avoid exposure to moisture, as hydrolysis may degrade the cyclopropane ring .

Q. Which spectroscopic techniques are most effective for purity assessment?

  • High-performance liquid chromatography (HPLC) quantifies impurities using UV detection (e.g., 95% purity thresholds for related compounds ).
  • 1H/13C NMR detects residual solvents or stereoisomeric contaminants.
  • Elemental analysis verifies empirical formula consistency .

Advanced Research Questions

Q. What computational methods predict the biological activity of cyclopropanamine derivatives?

  • Ligand-based virtual screening (e.g., ZINC database mining) identifies analogs with favorable binding to targets like monoamine oxidase B (MAO-B). Parameters such as molecular weight (<450 Da) and charge distribution (-3.2 to -3.9) optimize pharmacokinetic profiles .
  • Molecular dynamics simulations assess interactions with biological targets, focusing on the bromo-methoxy substituent’s role in hydrophobic binding pockets .

Q. How do crystallographic data resolve spatial configuration ambiguities?

Single-crystal X-ray diffraction (SXRD) resolves chiral centers and confirms absolute configuration. For example, (1R,2S)-cyclopropanamine derivatives require high-resolution data (≤0.8 Å) to distinguish enantiomers. Challenges include twinning in low-symmetry space groups, addressed via SHELXL refinement .

Q. What role does the bromo-methoxy substitution pattern play in biological interactions?

  • The bromo group enhances halogen bonding with protein residues (e.g., tyrosine or histidine).
  • The methoxy group stabilizes aromatic π-π stacking in enzyme active sites, as seen in anti-cancer agents targeting kinase domains .
  • Steric effects from the cyclopropane ring modulate selectivity by restricting conformational flexibility .

Q. How can contradictions in pharmacological data across studies be systematically addressed?

  • Meta-analysis of assay conditions (e.g., cell lines, IC50 protocols) identifies variability sources.
  • Dose-response validation in multiple models (e.g., in vitro vs. in vivo) clarifies potency discrepancies.
  • Structural analogs (e.g., fluorophenyl derivatives ) test hypotheses about substituent effects .

Q. What strategies enhance metabolic stability while maintaining target affinity?

  • Introduce electron-withdrawing groups (e.g., fluorine) to reduce cytochrome P450-mediated oxidation.
  • Optimize logP values (3.6–4.4) to balance solubility and membrane permeability .
  • Replace labile esters with stable amide bonds in prodrug designs .

Q. How are by-products during synthesis characterized and mitigated?

  • GC-MS identifies volatile impurities (e.g., dehalogenated by-products).
  • Column chromatography isolates intermediates, while recrystallization improves purity.
  • Kinetic studies optimize reaction time to minimize side reactions like cyclopropane ring opening .

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